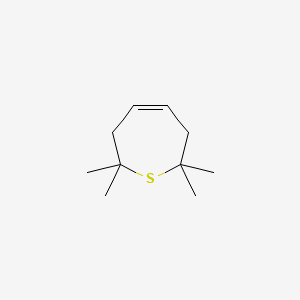
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is an organic compound with the molecular formula C10H18S It is a derivative of thiepin, characterized by the presence of four methyl groups and a tetrahydro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a sulfur-containing reagent, followed by hydrogenation to achieve the tetrahydro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Fully hydrogenated thiepin derivatives.
Substitution: Various substituted thiepin derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Thiepin, 4,5-didehydro-2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-1,1-oxide
- Tetramethyl acetyloctahydronaphthalenes
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is unique due to its specific tetrahydro structure and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other thiepin derivatives
Propiedades
Número CAS |
55849-06-4 |
|---|---|
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethyl-3,6-dihydrothiepine |
InChI |
InChI=1S/C10H18S/c1-9(2)7-5-6-8-10(3,4)11-9/h5-6H,7-8H2,1-4H3 |
Clave InChI |
XOYMIAXCEYKMRB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CCC(S1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


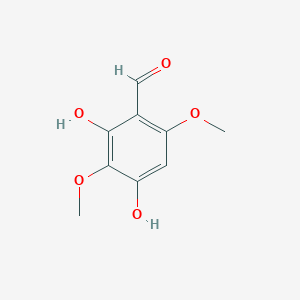
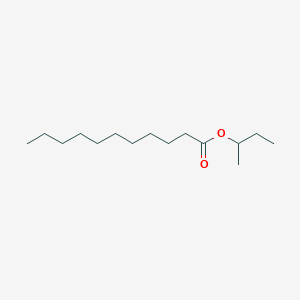
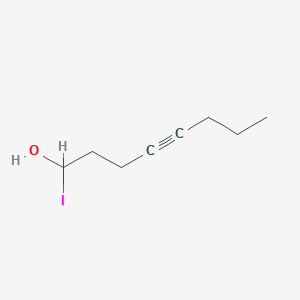
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
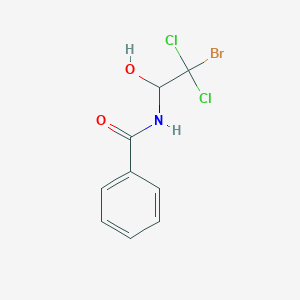
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
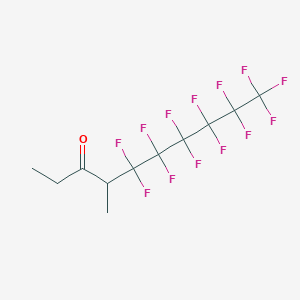
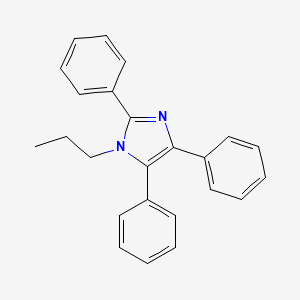
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
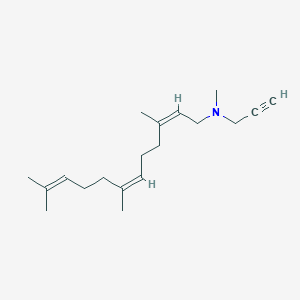
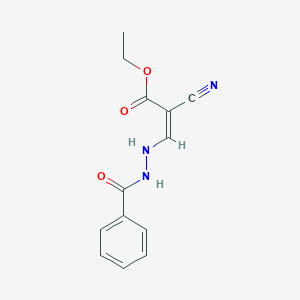
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
